Methyl 2-(chlorosulfonyl)-5-cyanobenzoate
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Overview
Description
Methyl 2-(chlorosulfonyl)-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO4S. This compound is characterized by the presence of a chlorosulfonyl group, a cyano group, and a methyl ester group attached to a benzene ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-5-cyanobenzoate typically involves the chlorosulfonation of methyl 2-cyanobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl 2-cyanobenzoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chlorosulfonyl)-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
Sulfonamides: Formed by substitution with amines
Sulfonates: Formed by substitution with alcohols
Amines: Formed by reduction of the cyano group
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-5-cyanobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-5-cyanobenzoate is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form more complex structures.
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the cyano group.
Methyl 2-(chlorosulfonyl)-4-nitrobenzoate: Contains a nitro group instead of a cyano group.
Methyl 2-(chlorosulfonyl)-5-methylbenzoate: Contains a methyl group instead of a cyano group.
Uniqueness: Methyl 2-(chlorosulfonyl)-5-cyanobenzoate is unique due to the presence of both the chlorosulfonyl and cyano groups, which provide distinct reactivity patterns. The cyano group offers additional synthetic versatility, allowing for further functionalization through reduction or nucleophilic addition reactions.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-cyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)7-4-6(5-11)2-3-8(7)16(10,13)14/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSDFKNJRABFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-62-6 |
Source
|
Record name | methyl 2-(chlorosulfonyl)-5-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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